molecular formula C17H21NO5S B2598743 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 898208-96-3

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2598743
CAS No.: 898208-96-3
M. Wt: 351.42
InChI Key: NYSYYVATXNVNCP-UHFFFAOYSA-N
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Description

Molecular Data

Property Value Source
Molecular Formula C₁₇H₂₁NO₅S
Molecular Weight 351.42 g/mol
IUPAC Name This compound

Key Structural Features :

  • Benzofuran Core : Provides aromaticity and planar geometry for π-π interactions.
  • Sulfonyl Bridge : Links the benzofuran to the piperidine moiety, enhancing stability and target affinity.
  • Carboxylic Acid Group : Introduces acidity (

Properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-3-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-10-6-11(2)9-18(8-10)24(21,22)13-4-5-15-14(7-13)12(3)16(23-15)17(19)20/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSYYVATXNVNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the carboxylic acid group. The piperidine sulfonyl group is then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid. For instance, compounds with sulfonamide structures have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves induction of apoptosis and cell cycle arrest in these cancer cells .

Anti-inflammatory Effects

In addition to anticancer activities, compounds containing similar structural motifs have been explored for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A series of experiments evaluated the cytotoxicity of various sulfonamide derivatives against human cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced the potency of these compounds. For example, specific substitutions led to IC50 values ranging from 3.6 µM to 11.0 µM against selected tumor cell lines, showcasing the importance of structural optimization in drug design .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that some derivatives could induce G0/G1 and G2/M phase arrest in a p53-independent manner. This highlights the potential for these compounds to target cancer cells with different p53 statuses, broadening their applicability in oncology .

Mechanism of Action

The mechanism by which 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Analysis

Argatroban ():

  • Core Structure: Tetrahydroquinoline ring vs. benzofuran in the target compound.
  • Functional Groups: Both include sulfonamide linkages and carboxylic acids. Argatroban’s sulfonyl group connects to a tetrahydroquinoline, while the target compound’s sulfonyl group bridges a 3,5-dimethylpiperidine to benzofuran.
  • Key Differences: The benzofuran’s aromaticity may enhance π-π stacking interactions compared to Argatroban’s partially saturated quinoline.

Table 1: Core Structure Comparison

Compound Core Structure Sulfonyl-Linked Group Carboxylic Acid Position
Target Compound Benzofuran 3,5-Dimethylpiperidine 2
Argatroban Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline 2-piperidine position
Substituent Effects on Physicochemical Properties

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid ():

  • Substituents : A bulky tert-butoxycarbonyl (Boc) group and phenyl ring vs. the target compound’s 3,5-dimethylpiperidine.
  • Impact: The Boc group in ’s compound reduces reactivity and increases steric hindrance, whereas the target compound’s dimethylpiperidine may balance lipophilicity and conformational flexibility.

Table 2: Substituent Effects

Compound Key Substituents Electron Effects Likely logP*
Target Compound 3,5-Dimethylpiperidine sulfonyl Electron-withdrawing ~2.5–3.5
Compound Boc, phenyl Electron-donating (Boc) ~1.8–2.8

*Estimated based on substituent contributions.

Sulfonyl Group Variations in Perfluorinated Compounds (Evidences 4–5)

Perfluorinated sulfonated compounds (e.g., [68568-54-7], [68541-01-5]) feature long fluorinated chains attached to sulfonyl groups, unlike the target compound’s dimethylpiperidine-sulfonyl linkage.

  • Key Contrasts :
    • Fluorinated chains confer extreme hydrophobicity and environmental persistence, whereas the target compound’s aliphatic piperidine may degrade more readily.
    • The benzofuran-carboxylic acid system in the target compound is less likely to bioaccumulate compared to perfluorinated analogs .
Heterocyclic Diversity: Thiazolidine vs. Benzofuran ()

Thiazolidine derivatives (e.g., 5(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid) exhibit a saturated five-membered ring with sulfur and nitrogen, contrasting with the target compound’s aromatic benzofuran.

  • Benzofuran’s planar structure may improve binding to flat enzymatic active sites compared to the puckered thiazolidine .

Biological Activity

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 898208-96-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

  • Molecular Formula : C17H21NO5S
  • Molecular Weight : 351.42 g/mol
  • Structure : The compound features a benzofuran core with a carboxylic acid group and a dimethylpiperidine sulfonamide moiety, which may influence its biological interactions.

1. Inhibition of Carbonic Anhydrases

Recent studies have indicated that benzofuran derivatives, including those structurally related to this compound, exhibit inhibitory activity against carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. For instance:

  • Compounds with similar scaffolds demonstrated moderate to weak inhibition against the isoforms hCA I and hCA II, with inhibition constants (KIK_I) ranging from 3.1 to 67.1 µM .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies:

  • A benzofuran derivative closely related to this compound exhibited significant antiproliferative effects on MDA-MB-231 breast cancer cells, with an IC50 value of approximately 2.52 µM. This potency was comparable to Doxorubicin, a well-known chemotherapeutic agent .

The mechanism of action was further elucidated through cell cycle analysis and apoptosis assays:

TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Compound 9e34.298.1123.772.41

This data indicates that the compound significantly increases apoptotic cell populations compared to control .

3. Ischemic Cell Death Inhibition

Research has also focused on the compound's ability to inhibit ischemic cell death:

  • Related benzofuran derivatives have been shown to protect cardiac myocytes from oxygen and glucose deprivation, with effective concentrations (EC50) as low as 0.532 µM .

This suggests that modifications in the benzofuran structure can enhance protective effects against ischemic conditions.

Study on Benzofuran Derivatives

A comprehensive study synthesized various benzofuran derivatives and assessed their biological activities:

  • Compounds were evaluated for their ability to inhibit ischemic cell death in H9c2 cells and primary cardiac myocytes.

The introduction of sulfur-containing groups was found to enhance activity significantly, indicating that structural modifications can lead to improved biological efficacy .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • The presence of the sulfonyl group and the specific arrangement of substituents on the benzofuran ring are critical for enhancing inhibitory activities against target enzymes like CAs and for promoting anticancer effects .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 to resolve potential impurities or epimers, as described in pharmacopeial assays for structurally similar sulfonamide derivatives .
  • Nuclear Magnetic Resonance (NMR): Analyze the compound’s ¹H and ¹³C spectra to confirm the presence of the dimethylpiperidinyl sulfonyl group and benzofuran core. Compare chemical shifts with analogous compounds like 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Validate molecular weight (expected ~407 g/mol) and fragmentation patterns using electrospray ionization (ESI-MS) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Monitor for precipitation using dynamic light scattering (DLS).
  • pH Adjustment: Evaluate solubility in buffers with pH 4.6–7.4 (as in pharmacopeial methods) to mimic physiological conditions .
  • Co-Solvency: Combine with cyclodextrins or surfactants (e.g., Tween-80) if solubility is <1 mM, referencing protocols for sulfonamide analogs .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the environmental fate of this compound, given its sulfonamide and benzofuran moieties?

Methodological Answer:

  • Longitudinal Environmental Exposure Study: Use a split-split plot design with variables such as soil type, microbial activity, and UV exposure to assess abiotic/biotic degradation pathways .
  • Analytical Workflow:
    • Phase I: Quantify compound stability in water (HPLC-MS) under varying pH and temperature.
    • Phase II: Track metabolite formation (e.g., desulfonation products) using high-resolution mass spectrometry (HRMS), as demonstrated in studies on piperidine derivatives .

Q. How can structure-activity relationship (SAR) studies be structured to explore the biological activity of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substitutions at the benzofuran methyl group or piperidinyl sulfonyl moiety. Compare bioactivity using in vitro enzyme inhibition assays (e.g., kinase or protease targets).
  • Computational Modeling: Perform molecular docking with target proteins (e.g., sulfotransferases) using software like AutoDock Vina, parameterizing force fields based on sulfonamide-containing ligands .
  • Data Validation: Cross-reference experimental IC₅₀ values with computational binding energies to identify key pharmacophores .

Q. What strategies mitigate inconsistencies in pharmacological data arising from polymorphic or hydrate forms of this compound?

Methodological Answer:

  • Solid-State Characterization: Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs or hydrates, as applied to similar carboxylic acid derivatives .
  • Stability Studies: Store samples under controlled humidity (e.g., 25°C/60% RH) and monitor for phase transitions via thermogravimetric analysis (TGA).
  • Bioassay Normalization: Adjust dose calculations based on the active polymorph’s purity, referencing impurity profiling guidelines for sulfonamides .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (ultrafiltration) and metabolic clearance (hepatic microsome assays) to identify bioavailability limitations .
  • Tissue Distribution Studies: Use radiolabeled compound (e.g., ¹⁴C) to track distribution in animal models, comparing with in vitro permeability (Caco-2 assays) .
  • Mechanistic Follow-Up: Validate target engagement in vivo using techniques like positron emission tomography (PET) imaging with a radioligand analog .

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